Cas no 2222997-45-5 (4,4,5,5-tetramethyl-2-4-(oxan-2-yl)phenyl-1,3,2-dioxaborolane)
2222997-45-5 structure
Product Name:4,4,5,5-tetramethyl-2-4-(oxan-2-yl)phenyl-1,3,2-dioxaborolane
Numero CAS:2222997-45-5
MF:C17H25BO3
MW:288.189605474472
CID:5465617
PubChem ID:67960766
Update Time:2025-05-23
4,4,5,5-tetramethyl-2-4-(oxan-2-yl)phenyl-1,3,2-dioxaborolane Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(Oxan-2-yl)phenylboronic acid pinacol ester
- Z2049757104
- 4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1,3,2-dioxaborolane
- 2H-Pyran, tetrahydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- 4,4,5,5-tetramethyl-2-4-(oxan-2-yl)phenyl-1,3,2-dioxaborolane
-
- Inchi: 1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-5-6-12-19-15/h8-11,15H,5-7,12H2,1-4H3
- Chiave InChI: COOKAANVBSLXEY-UHFFFAOYSA-N
- Sorrisi: O1B(C2C=CC(=CC=2)C2CCCCO2)OC(C)(C)C1(C)C
Proprietà calcolate
- Massa esatta: 288.1896748 g/mol
- Massa monoisotopica: 288.1896748 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 21
- Conta legami ruotabili: 2
- Complessità: 345
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Peso molecolare: 288.2
- Superficie polare topologica: 27.7
Proprietà sperimentali
- Densità: 1.05±0.1 g/cm3(Predicted)
- Punto di ebollizione: 396.8±35.0 °C(Predicted)
4,4,5,5-tetramethyl-2-4-(oxan-2-yl)phenyl-1,3,2-dioxaborolane Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-12600438-0.05g |
4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane |
2222997-45-5 | 95% | 0.05g |
$285.0 | 2023-05-06 | |
| Enamine | EN300-12600438-0.1g |
4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane |
2222997-45-5 | 95% | 0.1g |
$426.0 | 2023-05-06 | |
| Enamine | EN300-12600438-0.25g |
4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane |
2222997-45-5 | 95% | 0.25g |
$607.0 | 2023-05-06 | |
| Enamine | EN300-12600438-0.5g |
4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane |
2222997-45-5 | 95% | 0.5g |
$959.0 | 2023-05-06 | |
| Enamine | EN300-12600438-1.0g |
4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane |
2222997-45-5 | 95% | 1g |
$1229.0 | 2023-05-06 | |
| Enamine | EN300-12600438-2.5g |
4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane |
2222997-45-5 | 95% | 2.5g |
$2408.0 | 2023-05-06 | |
| Enamine | EN300-12600438-5.0g |
4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane |
2222997-45-5 | 95% | 5g |
$3562.0 | 2023-05-06 | |
| Enamine | EN300-12600438-10.0g |
4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane |
2222997-45-5 | 95% | 10g |
$5283.0 | 2023-05-06 | |
| Enamine | EN300-12600438-50mg |
4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane |
2222997-45-5 | 95.0% | 50mg |
$285.0 | 2023-10-02 | |
| Enamine | EN300-12600438-100mg |
4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane |
2222997-45-5 | 95.0% | 100mg |
$426.0 | 2023-10-02 |
4,4,5,5-tetramethyl-2-4-(oxan-2-yl)phenyl-1,3,2-dioxaborolane Letteratura correlata
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
2222997-45-5 (4,4,5,5-tetramethyl-2-4-(oxan-2-yl)phenyl-1,3,2-dioxaborolane) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso